4-Fluoro-3-hydroxy-N,N-dimethylbenzamide
Description
4-Fluoro-3-hydroxy-N,N-dimethylbenzamide is a benzamide derivative featuring a fluorine atom at the para position, a hydroxyl group at the meta position, and dimethylamine substituents on the amide nitrogen. This compound’s structure combines electron-withdrawing (fluoro) and electron-donating (hydroxy) groups, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
4-fluoro-3-hydroxy-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)9(13)6-3-4-7(10)8(12)5-6/h3-5,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPSDXYHUVTHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Table 1: Substituent Effects on Esterification Yields of N,N-Dimethylbenzamides
- Fluorine vs. Other Halogens : The 4-bromo-3-fluoro-N,N-dimethylbenzamide () demonstrates that bromine’s larger atomic radius and polarizability may enhance electrophilic substitution compared to fluorine. However, fluorine’s electronegativity improves metabolic stability in drug analogs .
- Hydroxy Group Impact : The 3-hydroxy substituent in the target compound could hinder rotational freedom (similar to solvent-dependent rotational barriers in N,N-dimethylbenzamide ) and increase solubility via H-bonding.
Physicochemical Properties
Solubility and Solvent Interactions
- Solvent Effects on NMR Shifts : In N,N-dimethylbenzamide, solvents like DMSO significantly upfield-shift the carbonyl carbon due to strong dipole interactions. The 4-fluoro and 3-hydroxy groups in the target compound may amplify solvent sensitivity, particularly in polar aprotic solvents .
- Melting Points: Fluorinated analogs like 4-fluoro-N-isopropylbenzamide () exhibit higher melting points (>250°C) due to intermolecular H-bonding and dipole interactions. The target compound’s hydroxy group may further elevate its melting point compared to non-hydroxylated analogs .
Rotational Barriers
- The rotational barrier (ΔG‡) for N,N-dimethylbenzamide in cyclohexane is 12.3 kcal/mol. Electron-withdrawing substituents (e.g., 4-fluoro) may increase this barrier by stabilizing the planar transition state, while bulky groups (e.g., 2-methyl) destabilize it .
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